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Compound of Interest

Compound Name: Ceftolozane sulfate

Cat. No.: B1250060

Welcome to the technical support center for researchers utilizing ceftolozane/tazobactam in
preclinical models of renal impairment. This resource provides troubleshooting guides and
frequently asked questions (FAQSs) to assist in designing and executing your experiments.

Frequently Asked Questions (FAQSs)

Q1: How does renal impairment affect the pharmacokinetics of ceftolozane/tazobactam?

Al: Ceftolozane and tazobactam are primarily eliminated by the kidneys. In clinical studies,
declining renal function leads to decreased clearance and a subsequent increase in plasma
concentrations of both drugs. This can be observed in the increased area under the
concentration-time curve (AUC). For instance, in humans with moderate renal impairment, the
AUC for ceftolozane and tazobactam can increase by approximately 2.5-fold and 2.2-fold,
respectively. In severe renal impairment, these values can increase by as much as 4.4-fold and
3.8-fold, respectively. Therefore, dosage adjustments are critical to avoid potential toxicity while
maintaining therapeutic efficacy.

Q2: Are there established guidelines for adjusting ceftolozane/tazobactam dosage in animal
models of renal impairment?

A2: Currently, there are no universally established guidelines for the dosage adjustment of
ceftolozane/tazobactam specifically in preclinical models of renal impairment. Dosing strategies
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must be carefully developed and validated for each specific animal model and degree of renal
dysfunction. The information provided in this guide is intended to offer a starting point for
developing such strategies, based on clinical data and pharmacokinetic principles.

Q3: What is the general mechanism of action for ceftolozane/tazobactam?

A3: Ceftolozane is a cephalosporin antibiotic that inhibits the synthesis of bacterial cell walls by
binding to penicillin-binding proteins (PBPs). Tazobactam is a -lactamase inhibitor that
protects ceftolozane from degradation by many common [3-lactamase enzymes produced by
resistant bacteria.

Q4: How can | induce renal impairment in my rodent models?

A4: Several methods can be used to induce renal impairment in rodents, each with its own
advantages and disadvantages. The choice of model should align with the specific research
guestion. Common methods include:

e Nephrotoxic Agents:

o Cisplatin: A single intraperitoneal (IP) injection of 5-7.5 mg/kg in rats can induce acute
kidney injury (AKI).

o Gentamicin: Daily subcutaneous (SC) or IP injections of 80-100 mg/kg for 5-10 days can
induce AKI in rats.

o Uranyl Nitrate: A single SC or IP injection of 5-10 mg/kg in rats can induce acute renal
failure.

e Surgical Models:

o 5/6 Nephrectomy: This surgical procedure involves the removal of one kidney and ligation
of two of the three branches of the renal artery of the remaining kidney, leading to a model
of chronic kidney disease (CKD).

It is crucial to monitor renal function parameters (e.g., serum creatinine, blood urea nitrogen) to
confirm the extent of renal impairment.
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Troubleshooting Guides

Problem 1: High variability in drug exposure in my renally impaired animal cohort.
o Possible Cause: Inconsistent induction of renal impairment.

o Solution: Ensure precise administration of the nephrotoxic agent or consistent surgical
procedures. Monitor renal function markers for each animal to stratify them into groups
with similar degrees of impairment.

o Possible Cause: Altered drug metabolism.

o Solution: Be aware that uremia can downregulate the expression of certain cytochrome
P450 enzymes in the liver, which may affect the metabolism of other co-administered
drugs, though ceftolozane and tazobactam are not significantly metabolized. Consider the
potential for altered transporter function.

Problem 2: Unexpected mortality in the treated, renally impaired group.
» Possible Cause: Drug toxicity due to overexposure.

o Solution: The initial dose reduction may have been insufficient. It is critical to perform a
pilot dose-ranging study in a small number of renally impaired animals to determine a
tolerated and effective dose. Start with a more significant dose reduction based on the
severity of renal impairment.

o Possible Cause: Exacerbation of renal injury by the infection or treatment.

o Solution: Monitor renal function throughout the experiment. Ensure adequate hydration of
the animals.

Experimental Protocols
Protocol 1: Induction of Acute Kidney Injury (AKI) in
Rats using Cisplatin

e Animal Model: Male Sprague-Dawley rats (200-250 Q).
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« Induction Agent: Cisplatin (dissolved in 0.9% saline).

e Procedure:
o Administer a single intraperitoneal (IP) injection of cisplatin at a dose of 7.5 mg/kg.
o Provide animals with free access to food and water.

 Verification of Renal Impairment:
o Collect blood samples at baseline and 72 hours post-injection.

o Measure serum creatinine and blood urea nitrogen (BUN) levels. A significant increase in
these markers indicates AKI.

Protocol 2: Quantification of Ceftolozane and
Tazobactam in Rat Plasma by LC-MS/MS

e Sample Preparation:

o To 100 pL of rat plasma, add 200 pL of acetonitrile containing an internal standard (e.g., a
stable isotope-labeled version of the analytes).

o Vortex for 1 minute to precipitate proteins.
o Centrifuge at 10,000 x g for 10 minutes.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in 100 pL of the mobile phase.
e LC-MS/MS Conditions:
o Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 pum).

o Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
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o Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Data Presentation

Table 1: Human Clinical Dosage Adjustments for Ceftolozane/Tazobactam in Renal Impairment

Creatinine Clearance Recommended Dose (for Recommended Dose (for
(mL/min) clAl and cUTI) HABPI/VABP)

> 50 (Normal) 1.5 g IV every 8 hours 3 gV every 8 hours

30 to 50 (Mild) 750 mg IV every 8 hours 1.5g IV every 8 hours

15 to 29 (Moderate) 375 mg IV every 8 hours 750 mg IV every 8 hours

750 mg loading dose, then 150  2.25 g loading dose, then 450
< 15 (Severe, on HD)
mg IV every 8 hours mg IV every 8 hours

clAl: complicated intra-abdominal infection; cUTI: complicated urinary tract infection; HABP:
hospital-acquired bacterial pneumonia; VABP: ventilator-associated bacterial pneumonia; HD:
hemodialysis.

Table 2: Pharmacokinetic Parameters of Ceftolozane and Tazobactam in Healthy Mice

Drug Half-life (t'%) Volume of Distribution (Vd)
Ceftolozane ~17 minutes ~0.43 L/kg
Tazobactam ~10.5 minutes ~1.14 L/kg

Note: These values are from healthy mice and will likely be altered in the presence of renal
impairment.

Visualizations
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Caption: Experimental workflow for assessing ceftolozane/tazobactam in a renal impairment
model.
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 To cite this document: BenchChem. [Technical Support Center: Ceftolozane/Tazobactam
Dosage in Renal Impairment Research Models]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1250060#adjusting-ceftolozane-
tazobactam-dosage-for-renal-impairment-in-research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1250060#adjusting-ceftolozane-tazobactam-dosage-for-renal-impairment-in-research-models
https://www.benchchem.com/product/b1250060#adjusting-ceftolozane-tazobactam-dosage-for-renal-impairment-in-research-models
https://www.benchchem.com/product/b1250060#adjusting-ceftolozane-tazobactam-dosage-for-renal-impairment-in-research-models
https://www.benchchem.com/product/b1250060#adjusting-ceftolozane-tazobactam-dosage-for-renal-impairment-in-research-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1250060?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

